3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile
Description
3-[2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is a nitrile-containing heterocyclic compound featuring a 2,5-dimethylpyrrole core substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a 3-oxopropanenitrile moiety. This structure combines electron-withdrawing (trifluoroethyl, nitrile) and electron-donating (methyl) groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
The compound’s synthesis likely follows protocols analogous to those described for related pyrrole derivatives, such as nucleophilic substitution or condensation reactions in dimethyl sulfoxide (DMSO) with potassium carbonate as a base . Its stability and reactivity are influenced by the trifluoroethyl group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .
Structure
3D Structure
Properties
IUPAC Name |
3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-7-5-9(10(17)3-4-15)8(2)16(7)6-11(12,13)14/h5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJCINRPRZHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable nitrile with a trifluoroethyl-substituted pyrrole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Pyrrole derivatives are known for their biological activities, including anti-inflammatory and anticancer properties.
Case Study:
A study published in the Journal of Medicinal Chemistry explored pyrrole derivatives' efficacy against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile could be further investigated as a potential anticancer agent.
Proteomics Research
This compound is marketed for use in proteomics research, particularly in studies involving protein interactions and modifications. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Data Table: Applications in Proteomics
| Application Area | Description | Potential Impact |
|---|---|---|
| Protein Labeling | Used for tagging proteins for visualization | Enhanced imaging techniques |
| Interaction Studies | Investigating protein-ligand interactions | Insights into biochemical pathways |
| Post-translational Modifications | Studying modifications like phosphorylation | Understanding disease mechanisms |
Material Science
In material science, compounds with trifluoroethyl groups are often incorporated into polymers and coatings due to their unique properties such as hydrophobicity and thermal stability.
Case Study:
Research conducted on fluorinated polymers indicated that incorporating trifluoroethyl-substituted compounds improved the thermal stability and chemical resistance of the materials. This suggests that this compound may enhance the performance of polymeric materials when used as an additive.
Mechanism of Action
The mechanism of action of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The trifluoroethyl group enhances its ability to participate in hydrogen bonding and other interactions, while the pyrrole ring provides a stable framework for these interactions. These properties make it effective in binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and inferred properties of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile and its analogs:
Table 1: Structural and Property Comparison of Pyrrole-Based Nitriles
Electronic and Steric Effects
- Trifluoroethyl vs. Allyl/Phenylethyl : The trifluoroethyl group’s strong electron-withdrawing nature enhances the compound’s resistance to oxidation and enzymatic degradation compared to allyl (electron-neutral) or phenylethyl (electron-rich) substituents .
- Thienyl vs. Pyrrole : Replacing the pyrrole with a thienyl group (as in ) introduces sulfur, which may alter electronic properties and binding affinity in biological systems .
Physicochemical Properties
- Phenylethyl substituents further elevate lipophilicity but add steric hindrance .
- Solubility : The nitrile and ketone groups confer moderate polarity, but trifluoroethyl’s hydrophobicity likely reduces aqueous solubility compared to thienyl-containing analogs .
Biological Activity
3-[2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile (referred to as compound D) is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, including its effects on cell metabolism, potential therapeutic uses, and structure-activity relationships.
The molecular formula of compound D is C11H11F3N2O, with a predicted boiling point of approximately 346.8 °C and a density of 1.23 g/cm³ . The trifluoroethyl group is noteworthy for its potential influence on the compound's lipophilicity and biological interactions.
Research indicates that compounds similar to D can significantly influence cellular processes. For instance, studies have shown that related pyrrole derivatives can enhance monoclonal antibody production in cell cultures by modulating metabolic pathways. Specifically, they suppress cell growth while increasing glucose uptake and ATP levels . This modulation is critical for optimizing the production of therapeutic proteins in recombinant cell lines.
In Vitro Studies
- Cell Growth Inhibition : Compound D has been shown to inhibit the growth of certain cell lines, which is beneficial in contexts where reduced proliferation is desired, such as cancer therapy.
- Increased Metabolic Activity : Similar compounds have demonstrated enhanced cell-specific productivity in biotechnological applications. For example, the incorporation of 2,5-dimethylpyrrole in culture media increased the specific productivity of monoclonal antibodies by up to 1.5-fold compared to controls .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety plays a crucial role in enhancing biological activity. Variants lacking this structure showed significantly reduced efficacy in promoting cell-specific productivity .
Case Study 1: Monoclonal Antibody Production
A study investigated the effects of compound D on recombinant Chinese hamster ovary (rCHO) cells used for monoclonal antibody production. The results indicated that supplementing culture media with compound D led to:
- Increased mAb Concentration : The final concentration reached 1,098 mg/L, which was 1.5 times higher than control conditions.
- Enhanced Cell Viability : Viability remained stable longer under compound D treatment compared to controls .
Case Study 2: JAK Kinase Inhibition
While not directly related to compound D, research into pyrrole derivatives has highlighted their potential as JAK kinase inhibitors. These findings suggest that compounds with similar structural features could be explored for their ability to modulate inflammatory pathways and provide therapeutic benefits in autoimmune diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3N2O |
| Boiling Point | 346.8 °C |
| Density | 1.23 g/cm³ |
| Related Biological Activity | Inhibition of cell growth |
| Mechanism | Increased glucose uptake |
| Application | Monoclonal antibody production |
Q & A
Q. What are the implications of stereochemical variations in the pyrrole ring for activity?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate activity differences using cell-based assays (e.g., IC₅₀ in cancer lines). Compare to racemic mixtures to assess stereospecificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
